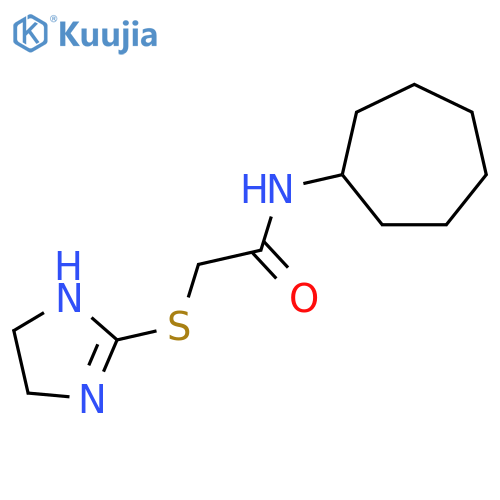

Cas no 750621-52-4 (N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide)

750621-52-4 structure

商品名:N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

- HMS1405P07

- ICCB-19 HCl

- CHEMBL1422728

- CS-0168492

- HMS2328K20

- 750621-52-4

- SMR000150102

- EN300-181101

- N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide

- Enamine_004209

- SCHEMBL24133858

- ICCB-19?

- MLS000570028

-

- インチ: InChI=1S/C12H21N3OS/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,14)(H,15,16)

- InChIKey: MINNXTQGIRDHAI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 255.14053348Da

- どういたいしつりょう: 255.14053348Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 78.8Ų

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-2.5g |

N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |

750621-52-4 | 95% | 2.5g |

¥37299.00 | 2024-07-28 | |

| Enamine | EN300-181101-0.25g |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

750621-52-4 | 90% | 0.25g |

$403.0 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-250mg |

N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |

750621-52-4 | 95% | 250mg |

¥9425.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-500mg |

N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |

750621-52-4 | 95% | 500mg |

¥15996.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-1g |

N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |

750621-52-4 | 95% | 1g |

¥17556.00 | 2024-07-28 | |

| Enamine | EN300-181101-1.0g |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

750621-52-4 | 1g |

$813.0 | 2023-06-08 | ||

| 1PlusChem | 1P01BES7-500mg |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

750621-52-4 | 90% | 500mg |

$848.00 | 2023-12-16 | |

| 1PlusChem | 1P01BES7-100mg |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

750621-52-4 | 90% | 100mg |

$399.00 | 2023-12-16 | |

| Aaron | AR01BF0J-10g |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

750621-52-4 | 90% | 10g |

$4838.00 | 2023-12-15 | |

| Aaron | AR01BF0J-2.5g |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

750621-52-4 | 90% | 2.5g |

$2217.00 | 2023-12-15 |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

750621-52-4 (N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 506-17-2(cis-Vaccenic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:750621-52-4)N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

清らかである:99%

はかる:1g

価格 ($):1426.0